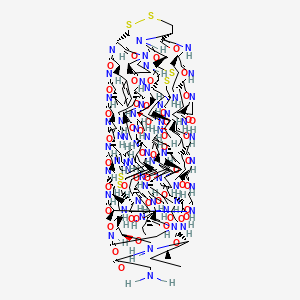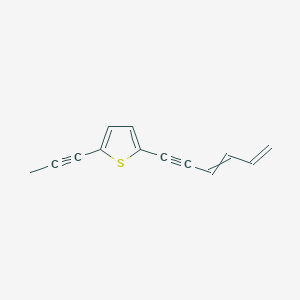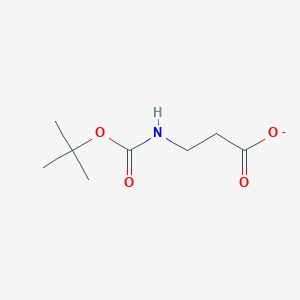![molecular formula C28H12N4O4S B14756519 4,4'-[(5,5-Dioxidodibenzo[b,d]thiene-2,8-diyl)bis(oxy)]diphthalonitrile](/img/structure/B14756519.png)
4,4'-[(5,5-Dioxidodibenzo[b,d]thiene-2,8-diyl)bis(oxy)]diphthalonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-[(5,5-Dioxidodibenzo[b,d]thiene-2,8-diyl)bis(oxy)]diphthalonitrile is a complex organic compound that features a unique structure incorporating a dibenzo[b,d]thiene core with two phthalonitrile groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(5,5-Dioxidodibenzo[b,d]thiene-2,8-diyl)bis(oxy)]diphthalonitrile typically involves the following steps:
Formation of the Dibenzo[b,d]thiene Core: The dibenzo[b,d]thiene core is synthesized through a series of reactions starting from simple aromatic precursors. This involves the formation of the thiene ring and subsequent oxidation to introduce the dioxido groups.
Attachment of Phthalonitrile Groups: The phthalonitrile groups are introduced through nucleophilic substitution reactions. This step requires the use of strong nucleophiles and appropriate solvents to ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high purity and yield.
化学反応の分析
Types of Reactions
4,4’-[(5,5-Dioxidodibenzo[b,d]thiene-2,8-diyl)bis(oxy)]diphthalonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and various halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, altering the compound’s properties.
科学的研究の応用
4,4’-[(5,5-Dioxidodibenzo[b,d]thiene-2,8-diyl)bis(oxy)]diphthalonitrile has several scientific research applications:
Organic Electronics: The compound is used in the development of organic semiconductors and conductive polymers.
Materials Science: It is explored for its potential in creating advanced materials with unique electronic and optical properties.
Biological Research: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industrial Applications: It is used in the production of high-performance materials for various industrial applications.
作用機序
The mechanism by which 4,4’-[(5,5-Dioxidodibenzo[b,d]thiene-2,8-diyl)bis(oxy)]diphthalonitrile exerts its effects involves interactions with molecular targets such as electron-rich and electron-deficient sites. The compound’s unique electronic structure allows it to participate in various electron transfer processes, making it valuable in applications requiring precise control of electronic properties.
類似化合物との比較
Similar Compounds
- 4,4’-[(5,5-Dioxidodibenzo[b,d]thiene-3,7-diyl)bis(methylene)]dibenzenesulfonyl chloride
- 2,2’-[(5,5-Dioxidodibenzo[b,d]thiene-3,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)]
Uniqueness
4,4’-[(5,5-Dioxidodibenzo[b,d]thiene-2,8-diyl)bis(oxy)]diphthalonitrile is unique due to its specific arrangement of phthalonitrile groups and the dibenzo[b,d]thiene core. This structure imparts distinct electronic properties that are not observed in similar compounds, making it particularly valuable for specialized applications in organic electronics and materials science.
特性
分子式 |
C28H12N4O4S |
|---|---|
分子量 |
500.5 g/mol |
IUPAC名 |
4-[8-(3,4-dicyanophenoxy)-5,5-dioxodibenzothiophen-2-yl]oxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C28H12N4O4S/c29-13-17-1-3-21(9-19(17)15-31)35-23-5-7-27-25(11-23)26-12-24(6-8-28(26)37(27,33)34)36-22-4-2-18(14-30)20(10-22)16-32/h1-12H |
InChIキー |
NSCAGQDRMAVRJV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1OC2=CC3=C(C=C2)S(=O)(=O)C4=C3C=C(C=C4)OC5=CC(=C(C=C5)C#N)C#N)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


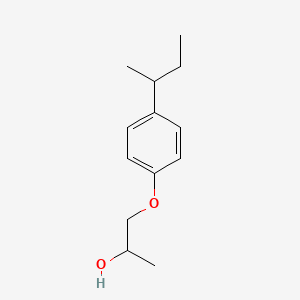
![2-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]ethyl 1-methanesulfonate](/img/structure/B14756461.png)
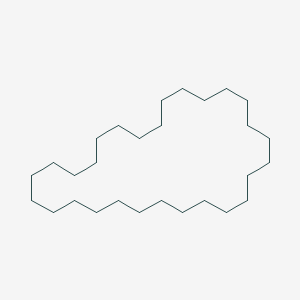

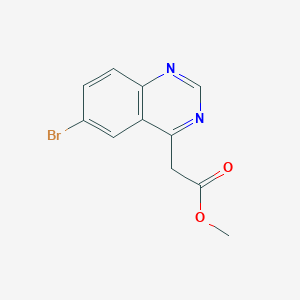


![9,10-Di(9,9'-spirobi[fluoren]-2-yl)anthracene](/img/structure/B14756503.png)
![Benzeneacetamide, 4-fluoro-N-[[[3-fluoro-4-[[2-(1-methyl-1H-imidazol-2-yl)thieno[3,2-b]pyridin-7-yl]oxy]phenyl]amino]thioxomethyl]-](/img/structure/B14756514.png)
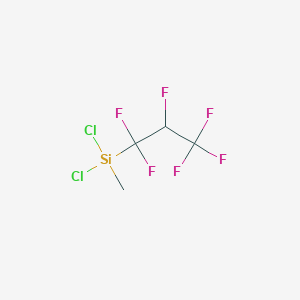
![1H-Benzimidazole-6-carboxamide, N-[3-(aminocarbonyl)-4,5,6,7-tetrahydrobenzo[b]thien-2-yl]-](/img/structure/B14756530.png)
